4-(1-Benzothiophen-2-yl)-2-pyrimidinethiol
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Overview
Description
4-(1-Benzothiophen-2-yl)-2-pyrimidinethiol is a heterocyclic compound that features both benzothiophene and pyrimidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Mechanism of Action
Target of Action
Related compounds have been shown to interact with theCoagulation factor X and SGLT2 , which are involved in blood coagulation and glucose regulation, respectively.
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to related compounds, potentially leading to changes in the function of these targets .
Biochemical Pathways
Related compounds have been shown to inhibit theIκB kinase (IKK) , which plays a crucial role in the NF-κB signaling pathway . This pathway is involved in immune response, inflammation, and cell survival.
Pharmacokinetics
Related compounds have shown good pharmacokinetic properties following oral dosing .
Result of Action
Related compounds have shown to induce sustained increases in urinary glucose excretion by inhibiting renal glucose reabsorption, with subsequent antihyperglycemic effect and a low risk of hypoglycemia .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the cyclization of 2-aminothiophenol with α-haloketones to form benzothiophene, which is then reacted with appropriate pyrimidine precursors under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: 4-(1-Benzothiophen-2-yl)-2-pyrimidinethiol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol or sulfide.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted pyrimidines.
Scientific Research Applications
4-(1-Benzothiophen-2-yl)-2-pyrimidinethiol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Comparison with Similar Compounds
- 1-Benzothiophene-2-carboxylic acid
- 2-(1-Benzothiophen-2-yl)pyrimidine
- 4-(1-Benzothiophen-2-yl)-2-(1H-pyrrol-1-yl)pyrimidine
Uniqueness: 4-(1-Benzothiophen-2-yl)-2-pyrimidinethiol is unique due to the presence of both benzothiophene and pyrimidine rings, which confer distinct chemical and biological properties. Its thiol group also provides additional reactivity compared to similar compounds .
Properties
IUPAC Name |
6-(1-benzothiophen-2-yl)-1H-pyrimidine-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2S2/c15-12-13-6-5-9(14-12)11-7-8-3-1-2-4-10(8)16-11/h1-7H,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFPKKUBHFIIGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC=NC(=S)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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